molecular formula C18H17FN4O2S B2591478 7-cyclopropyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-21-8

7-cyclopropyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2591478
CAS No.: 863003-21-8
M. Wt: 372.42
InChI Key: DDCQAOMHALQXQF-UHFFFAOYSA-N
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Description

7-cyclopropyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H17FN4O2S and its molecular weight is 372.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

The chemical compound of interest has been explored in various scientific research applications, particularly focusing on its synthesis and potential antitumor activities. One study outlines the synthesis of structurally similar pyrimido[4,5-d]pyrimidines, emphasizing their antitumor potential. The synthesis process described could be applicable to the compound , underscoring its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against certain carcinomas in animal models (E. Grivsky et al., 1980).

Anticancer and Antibacterial Properties

Another research direction involves the synthesis of new fused pyrimidinone derivatives, which include Schiff base ligand and its La and Gd complexes. These compounds, structurally related to the compound of interest, have been tested for their anticancer activity in vitro, demonstrating promising results against human epithelial colorectal adenocarcinoma cells (Caco2), as well as antibacterial activity (H. M. Aly et al., 2018).

Antibacterial Agents Synthesis

Research also includes the synthesis of the core structure for a new class of antibacterial agents, highlighting a nearly quantitative ring-closing reaction to form the pyrido[1,2-c]pyrimidine core, which serves as a scaffold for a family of biologically active compounds. This work demonstrates the potential utility of such compounds in developing new antibacterial treatments (J. Rosen et al., 2009).

Antioxidant Activity

Further investigation into 7-thio derivatives of similar pyrimidine compounds has shown that their antioxidant activity significantly depends on the substituent structure. This suggests potential applications in designing antioxidant therapies based on structural modifications of the compound (Yuriy M. Kononevich et al., 2014).

Properties

IUPAC Name

7-cyclopropyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-22-15-13(17(24)23(2)18(22)25)16(21-14(20-15)11-5-6-11)26-9-10-3-7-12(19)8-4-10/h3-4,7-8,11H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCQAOMHALQXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CC=C(C=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.